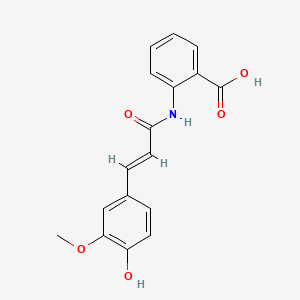
燕麦酰胺 E
描述
Avenanthramides are a group of phenolic alkaloids found mainly in oats (Avena sativa), but also present in white cabbage butterfly eggs (Pieris brassicae and P. rapae), and in fungus-infected carnation (Dianthus caryophyllus) . They are known to have anti-inflammatory, antioxidant, anti-itch, anti-irritant, and antiatherogenic activities .
Synthesis Analysis
Avenanthramides are synthesized from avn D, using either E. coli harboring HpaBC and SOMT9 or E. coli harboring HapBC alone . Avn A and avn G were synthesized by feeding 5-hydroxyanthranilate or 4-hydroxyanthranilate to E. coli harboring TAL, 4CL, and HCBT .Molecular Structure Analysis
Avenanthramides are N-cinnamoylanthranilic acids (phenolic alkaloid compounds) that combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . The molecular formula of Avenanthramide E is C17H15NO5 .Chemical Reactions Analysis
Avenanthramides and their synthetic analogues demonstrate a wide range of biological activity . The main mechanism of radical action, HAT, SET-PT, and SPLET were examined and found to be the preference of HAT and SPLET respectively in the gas phase and ethanol medium .Physical And Chemical Properties Analysis
Avenanthramides are very promising secondary oat metabolites. They comprise the amides of anthranilic acid linked to various polyphenolic acids with or without post-condensation molecule transformation .科学研究应用
燕麦酰胺 E:科学研究应用的综合分析
抗氧化和抗炎作用: 燕麦酰胺,包括this compound,以其强大的抗氧化和抗炎特性而闻名。 这些作用已在体外和体内观察到,表明其在管理氧化应激和炎症性疾病中具有潜在的治疗应用 .
2. 安全性和药代动力学临床试验 this compound 可能被纳入临床试验,以评估其在人体中的安全性、耐受性和药代动力学。 这些研究对于确定this compound 作为治疗剂的潜力至关重要 .
运动引起的炎症减少: 燕麦酰胺补充剂已被证明可以减少由偏心运动引起的炎症。 这表明this compound 可能对运动员或从事剧烈体力活动的人有益 .
神经保护潜力: 研究文献表明燕麦酰胺可能具有神经保护作用,这可能与阿尔茨海默病 (AD) 和帕金森病 (PD) 等神经退行性疾病有关。 This compound 在这些应用中的作用将是一个值得进一步研究的领域 .
生物活性评估: 包含燕麦酰胺的燕麦提取物样品的生物活性可以使用 POM 分析进行评估。 该方法评估了this compound 等单个化合物的部分贡献,这对于药物研究可能具有重要意义 .
作用机制
Target of Action
Avenanthramide E, like other avenanthramides, primarily targets the phosphoinositide 3-kinase (PI3K) signaling pathway . This pathway plays a crucial role in cell survival, growth, and metabolism, making it an attractive target for therapeutic intervention .
Mode of Action
The signaling pathway begins with the interaction between the ligand and transmembrane receptor, mainly tyrosine kinase (RTK). This results in receptor dimerization and the autophosphorylation of the intracellular tyrosine domain, leading to the recruitment of PI3 . Avenanthramide E modulates this PI3K/AKT signaling, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function .
Biochemical Pathways
Avenanthramides are produced in oat plants as phytoalexins, in response to pathogen attack and elicitation . The enzyme catalyzing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), a member of the superfamily of BAHD acyltransferases . Avenanthramides combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways .
Pharmacokinetics
The pharmacokinetics of avenanthramide E are currently being studied in clinical trials . These trials aim to determine the pharmacokinetics of avenanthramide following single ascending oral doses in healthy subjects, compare the pharmacokinetics of avenanthramide following single oral dose in healthy subjects under fasting and fed conditions, and determine the pharmacokinetics of avenanthramide following multiple ascending oral doses in healthy subjects .
Result of Action
Avenanthramides have antioxidant, anti-inflammatory, and anti-atherosclerotic properties . They have been shown to have anti-inflammatory effects in vitro and in vivo . These natural compounds express anti-inflammatory activity by modulation of pro-inflammatory gene expression such as cyclo-oxygenase, lipoxygenase, nitric oxide synthases and several pivotal cytokines, mainly by acting through nuclear factor-kappa B and mitogen-activated protein kinase signaling .
Action Environment
It is believed that lower levels of avenanthramides are produced in oats when they are grown in a dry environment, which disfavors crown rust, a kind of fungus that has been shown to stimulate avenanthramides production in oats grains .
未来方向
Avenanthramides are naturally and uniquely synthesized in oat plants, these molecules also exhibit medicinal and pharmaceutical uses important for human health, prompting research into the utilization of biotechnology to enhance agriculture and value-added production . They have been found to reduce total plasma cholesterol and LDL-cholesterol levels, the main risk factors for CHD .
生化分析
Biochemical Properties
Avenanthramide E, like other avenanthramides, is produced in oat plants as a phytoalexin, in response to pathogen attack and elicitation . The enzyme catalysing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), a member of the superfamily of BAHD acyltransferases . HHT from oat appears to have a narrow range of substrate usage, with preferred use of 5-hydroxyanthranilic acid .
Cellular Effects
Avenanthramide E has been shown to have potent antioxidant activity, acting primarily by donating a hydrogen atom to a radical . It also exhibits anti-inflammatory effects, potentially due to the inhibition of the NF-κB activation in NF-κB dependent cytokine . Furthermore, it has been shown to modulate PI3K/AKT signaling, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function .
Molecular Mechanism
The anti-inflammatory effect of Avenanthramide E is due to the inhibition of the NF-κB activation in NF-κB dependent cytokine . It has also been shown to modulate PI3K/AKT signaling . These interactions at the molecular level contribute to its effects on cell function and health.
Temporal Effects in Laboratory Settings
In a study involving eccentric exercise-induced inflammation, Avenanthramide E was shown to reduce inflammation over time . This suggests that the compound has a temporal effect, with its anti-inflammatory properties becoming more pronounced over time.
Dosage Effects in Animal Models
In an ovalbumin-induced food allergy model, different doses of Avenanthramide E were shown to decrease serum levels of specific IgE, histamine, and prostaglandin D . The higher dose of Avenanthramide E showed better effects on the allergic responses than the lower dose .
Metabolic Pathways
Avenanthramide E combines carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . This contributes to the chemical characteristics of avenanthramides as multifunctional plant defense compounds .
Subcellular Localization
Avenanthramides, including Avenanthramide E, appear to be synthesized in the chloroplast, as a fluorescence signal originating from avenanthramides was localized to the chloroplasts . This suggests that Avenanthramide E may be localized within the chloroplasts of cells .
属性
IUPAC Name |
2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKJPXSYWQUVGO-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437293 | |
| Record name | (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93755-77-2 | |
| Record name | Avenanthramide E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93755-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avenanthramide E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093755772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVENANTHRAMIDE E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB9MUF0VRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one](/img/structure/B1666070.png)
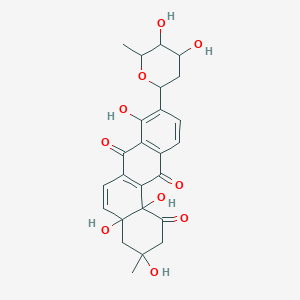

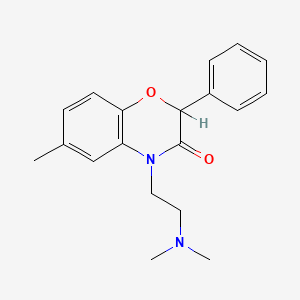

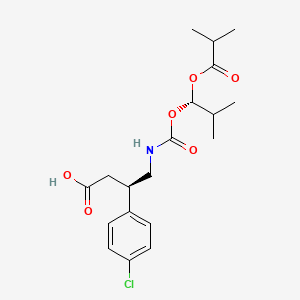




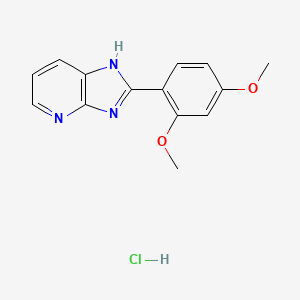

![(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1666092.png)

